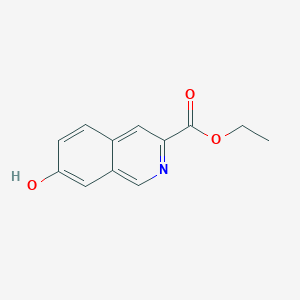
Tert-butyl 4-hydroxy-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-hydroxy-2-methylbenzoate: is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and a hydroxyl group is attached to the benzene ring. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize tert-butyl 4-hydroxy-2-methylbenzoate is through the esterification of 4-hydroxy-2-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl 4-hydroxy-2-methylbenzoate with tert-butyl alcohol. This reaction can be catalyzed by bases such as sodium methoxide or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butyl 4-hydroxy-2-methylbenzoate can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming tert-butyl 4-oxo-2-methylbenzoate.
Reduction: The compound can be reduced to form tert-butyl 4-hydroxy-2-methylbenzyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products:
Oxidation: Tert-butyl 4-oxo-2-methylbenzoate.
Reduction: Tert-butyl 4-hydroxy-2-methylbenzyl alcohol.
Substitution: Tert-butyl 4-chloro-2-methylbenzoate or tert-butyl 4-bromo-2-methylbenzoate.
Aplicaciones Científicas De Investigación
Tert-butyl 4-hydroxy-2-methylbenzoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its stability makes it a valuable compound for studying esterification and transesterification reactions.
Biology: The compound is used in the study of enzyme inhibition and as a model compound for understanding the behavior of esters in biological systems.
Medicine: Research has explored its potential as an antioxidant and its role in drug delivery systems.
Industry: It is used in the production of polymers, resins, and as a stabilizer in various chemical formulations.
Mecanismo De Acción
The mechanism by which tert-butyl 4-hydroxy-2-methylbenzoate exerts its effects involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. In biological systems, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Comparación Con Compuestos Similares
Tert-butyl 4-hydroxybenzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 4-hydroxy-2-methylbenzoate: Similar structure but has a methyl ester group instead of a tert-butyl ester group.
Tert-butyl 4-methoxy-2-methylbenzoate: Similar structure but has a methoxy group instead of a hydroxyl group.
Uniqueness: Tert-butyl 4-hydroxy-2-methylbenzoate is unique due to the presence of both the tert-butyl ester group and the hydroxyl group on the benzene ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
tert-butyl 4-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7,13H,1-4H3 |
Clave InChI |
OXDRELHWFXGKNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13677324.png)







![6-Oxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13677383.png)




![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)
